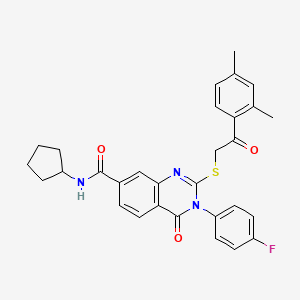![molecular formula C22H25N5O3 B2501421 N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-55-2](/img/structure/B2501421.png)
N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide" is a member of the benzamide derivatives, which are known for their biological activities. The papers provided focus on the synthesis, crystal structure, and biological activity of similar benzamide derivatives with morpholino groups and various substitutions. These compounds have been evaluated for their gastrokinetic and antiproliferative activities, showing potential as therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of appropriate isocyanates with amines, followed by cyclization with hydrazine hydrate. For instance, compounds with gastrokinetic activity were synthesized by condensing 2-alkoxy-4-amino-5-chlorobenzamides with morpholine, followed by the introduction of various N-4 substituents . Similarly, antiproliferative compounds were synthesized by condensing isocyanates with 4-morpholino-1H-indazol-3-amine . These methods highlight the versatility of the synthetic routes for creating a diverse array of benzamide derivatives.
Molecular Structure Analysis
The crystal structures of the synthesized compounds reveal important information about their molecular conformations. For example, the crystal structure of a compound with antiproliferative activity was determined to belong to the monoclinic system, providing insights into the spatial arrangement of the molecule which may be crucial for its biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for determining their final structure and, consequently, their biological activity. The condensation and cyclization reactions are key steps that lead to the formation of the benzamide core with the morpholino group attached. The choice of substituents and reaction conditions can significantly influence the gastrokinetic and antiproliferative properties of these compounds .
Physical and Chemical Properties Analysis
While the provided papers do not give detailed descriptions of the physical and chemical properties of the specific compound , they do provide information on related compounds. These properties are likely to include solubility, melting points, and stability, which are important for the pharmacokinetic profile and the drug's efficacy. The presence of morpholino groups and various substituents can affect these properties and thus the compound's potential as a drug candidate .
Aplicaciones Científicas De Investigación
Antiproliferative Activities
A series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides have been synthesized and characterized for their antiproliferative activities against various cancer cell lines, including HCT-116, MCF-7, Hela, U-87 MG, and A549 cells. Compounds within this series demonstrated potent antiproliferative effects, with specific compounds inducing apoptosis in HCT-116 cells by blocking the PI3K/Akt/mTOR pathway, suggesting potential applications in cancer treatment (Xiao-meng Wang et al., 2015).
Antimicrobial and Antifungal Activities
Derivatives containing the morpholine moiety have been explored for their antimicrobial and antifungal properties. For instance, N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have shown significant antifungal activity against pathogens responsible for plant diseases, highlighting their potential in agricultural applications (Zhou Weiqun et al., 2005).
Antidepressant Properties
4-Chloro-N-(3-morpholinopropyl)benzamide, an original domestic antidepressant and a type A reversible MAO inhibitor, showcases the therapeutic potential of morpholine derivatives in mental health treatment. The synthesis process of this compound indicates its feasibility for large-scale production, further emphasizing its significance in pharmacology (N. S. Donskaya et al., 2004).
Gastroprokinetic Activity
Research into 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives has identified compounds with potent gastroprokinetic activity. These findings suggest potential applications in treating gastrointestinal motility disorders, with some derivatives showing activity comparable to metoclopramide (S. Kato et al., 1995).
Hypocholesterolemic and Hypolipidemic Activity
Novel 2-biphenylyl morpholine derivatives have been synthesized and evaluated for their antioxidant, hypocholesterolemic, and hypolipidemic activities. These compounds, particularly the most potent derivative, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, demonstrated significant ability to decrease total cholesterol, low-density lipoprotein, and triglycerides in plasma, indicating their potential as antiatherogenic agents (M. Chrysselis et al., 2000).
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c28-21(23-10-3-11-26-12-14-30-15-13-26)18-8-6-17(7-9-18)16-27-22(29)19-4-1-2-5-20(19)24-25-27/h1-2,4-9H,3,10-16H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFXTTCTVDONMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

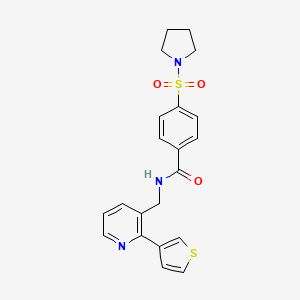
![3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)
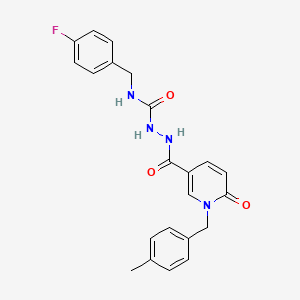
![N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2501343.png)
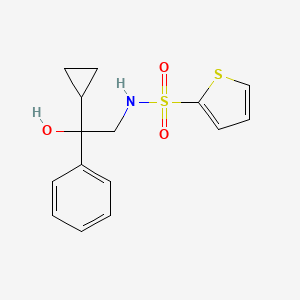
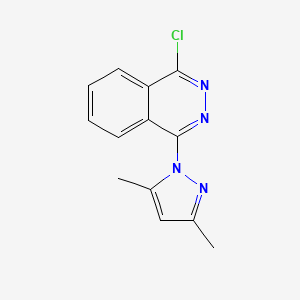
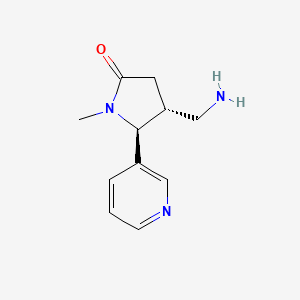
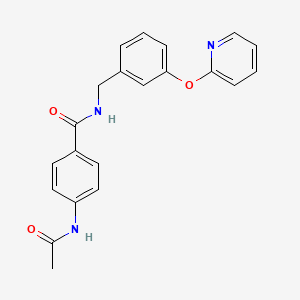
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)
![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)
![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)
